6-Methyl-1-oxa-4-azaspiro(4.5)decane
Description
The Spirocyclic Motif in Contemporary Organic Chemistry and Medicinal Chemistry Research
Spirocycles are a class of organic compounds characterized by two rings connected at a single, shared atom known as the spiro atom. tandfonline.com This structural feature imparts a distinct three-dimensionality, moving away from the often flat structures of many traditional aromatic molecules. rsc.org In medicinal chemistry, this spatial complexity is highly valued as it can lead to improved pharmacological and pharmacokinetic properties. dndi.orgnih.gov The rigid, yet conformationally defined, nature of spirocyclic scaffolds allows for the precise spatial arrangement of functional groups, which can enhance binding affinity and selectivity for biological targets such as proteins and enzymes. rsc.orgresearchgate.net Consequently, spirocyclic motifs are increasingly recognized as "privileged structures," appearing in numerous natural products, approved drugs, and clinical candidates. rsc.orgdndi.orgnih.gov The pursuit of novel spirocycles is driven by the potential to explore new chemical space, leading to innovative drug candidates with improved efficacy and novel mechanisms of action. rsc.orgresearchgate.net
The Chemical Significance of 1-Oxa-4-azaspiro[4.5]decane and Related Heterocyclic Systems
The parent structure, 1-Oxa-4-azaspiro[4.5]decane, is a heterocyclic system that combines a five-membered oxazolidine (B1195125) ring with a six-membered cyclohexane (B81311) ring. nih.govsigmaaldrich.com This scaffold is of significant interest as it merges polar heteroatoms (oxygen and nitrogen) with a nonpolar carbocyclic unit, a common strategy in drug design to balance properties like solubility and cell permeability. Derivatives of this spiro system have been investigated for various applications. For instance, certain derivatives have been synthesized and evaluated for their potential as antitumor agents. nih.govnih.gov Specifically, a series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, which feature the core spiro skeleton, demonstrated moderate to potent activity against several human cancer cell lines. nih.gov Furthermore, the scaffold is used as a building block in the creation of more complex molecules, including those designed as safeners for herbicides, such as Dichloroacetyl-1-oxa-4-azaspiro(4.5)-decane. ca.gov The versatility of this heterocyclic system makes it a valuable platform for developing new chemical entities.
Scope of Research on 6-Methyl-1-oxa-4-azaspiro(4.5)decane and Analogues
While extensive research dedicated exclusively to this compound is limited, its significance can be understood by examining its analogues and the parent scaffold. uni.lu The introduction of a methyl group at the 6-position of the cyclohexane ring introduces a stereocenter and can influence the conformational preference of the ring, which in turn can affect its interaction with biological targets. Research on related substituted azaspiro[4.5]decanes has shown that modifications on the cyclohexane ring can lead to potent biological activity. For example, a study on 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes revealed that a 4-indolymethyl substituent at the 6-position resulted in a potent dopamine (B1211576) agonist. nih.gov This highlights how substitution on the carbocyclic portion of the spiro system can be a key determinant of pharmacological activity. The primary role of this compound in the current landscape appears to be as a specialized building block for the synthesis of more complex molecules in discovery research.
Table 1: Research Context of Selected 1-Oxa-4-azaspiro[4.5]decane Analogues
| Compound Name | Substituent(s) | Reported Biological or Chemical Context | Reference |
|---|---|---|---|
| This compound | Methyl at C6 | Chemical building block. | uni.lu |
| 1-Oxa-4-azaspiro[4.5]decane | None (Parent Scaffold) | Core structure for synthesis. | nih.govsigmaaldrich.com |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones | Various N-substituents | Investigated for antitumor activity. | nih.gov |
| 4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane | Dichloroacetyl at N4 | Herbicide safener. | ca.gov |
| 6-(4-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.5]decane | 4-Indolylmethyl at C6, Methyl at N7 | Potent dopamine agonist activity. | nih.gov |
Overview of Advanced Methodologies in Spirocyclic Chemistry Research
The construction of spirocyclic systems, once considered a significant synthetic challenge, has been advanced by the development of modern synthetic methodologies. tandfonline.comnih.gov These methods often focus on efficiency and stereocontrol, which is crucial for producing specific isomers for biological testing. rsc.org Organocatalysis, particularly using N-heterocyclic carbenes (NHCs), has emerged as a powerful tool for the asymmetric synthesis of spiroheterocycles through various annulation strategies. nih.gov Other advanced approaches include dearomative spirocyclization, intramolecular cyclizations, multicomponent reactions, and transition-metal-catalyzed processes. researchgate.net High-throughput synthesis and computational techniques are also accelerating the discovery and optimization of spirocyclic compounds. nih.govspirochem.com These sophisticated synthetic strategies are essential for expanding the accessible chemical space of spirocycles and enabling the synthesis of complex molecules like this compound and its derivatives for further research.
Structure
2D Structure
3D Structure
Properties
CAS No. |
83522-06-9 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
6-methyl-1-oxa-4-azaspiro[4.5]decane |
InChI |
InChI=1S/C9H17NO/c1-8-4-2-3-5-9(8)10-6-7-11-9/h8,10H,2-7H2,1H3 |
InChI Key |
RDILRQSMRVDSEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC12NCCO2 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Methyl 1 Oxa 4 Azaspiro 4.5 Decane and Analogues
Foundational Synthetic Strategies for Spiro[4.5]decane Frameworks
The synthesis of the 6-Methyl-1-oxa-4-azaspiro(4.5)decane scaffold, which features a spiro[4.5]decane core structure, relies on well-established principles of organic synthesis. The core challenge lies in the construction of the spirocyclic system, where two rings share a single carbon atom.
Cyclization Reactions for Spirocyclic Core Construction
The formation of the spiro[4.5]decane skeleton typically involves an intramolecular cyclization reaction. A common and effective strategy is the reaction between a cyclohexanone (B45756) derivative and a suitable difunctional nucleophile. In the case of 1-oxa-4-azaspiro[4.5]decanes, this often involves the condensation of a cyclohexanone with an N-substituted 2-aminoethanol. This reaction proceeds via the formation of a hemiaminal intermediate, followed by an intramolecular cyclization through the nucleophilic attack of the hydroxyl group onto the iminium ion, and subsequent dehydration to form the stable oxazolidine (B1195125) ring fused at the spiro center.
For instance, the synthesis of related 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones has been achieved through a metal-catalyzed oxidative cyclization of an amide precursor. nih.gov While the target molecule, this compound, lacks the dienone functionality, the underlying principle of forming the spiro-oxazolidine (B91167) ring through cyclization is a key shared strategy. Another relevant example is the synthesis of 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides from the reaction of a keto sulfone with N-alkylaminoethanols, further highlighting the versatility of condensing cyclic ketones with bifunctional reagents to create spiroheterocycles. mdpi.com
Incorporation of Heteroatoms and Methyl Substituents
The specific heteroatoms (oxygen and nitrogen) and the methyl group in this compound are introduced through the careful selection of starting materials. The 1-oxa and 4-aza moieties are typically derived from an N-substituted 2-aminoethanol derivative. The nitrogen atom becomes the '4-aza' component, and the oxygen atom from the hydroxyl group forms the '1-oxa' part of the spirocycle.
The methyl group at the 6-position originates from the corresponding substituted cyclohexanone. Therefore, the synthesis would logically commence with 2-methylcyclohexanone (B44802) as the ketone component. The reaction of 2-methylcyclohexanone with an appropriate aminoethanol derivative would then lead to the desired 6-methyl substituted spirocyclic product. The synthesis of 2-methylcyclohexanone itself can be achieved through various established methods, such as the alkylation of cyclohexanone enolates or the reduction of 2-methyl-2-cyclohexen-1-one.
Stereoselective and Diastereoselective Synthesis Approaches
The structure of this compound contains two stereocenters: one at the spiro carbon (C5) and another at the methyl-substituted carbon of the cyclohexane (B81311) ring (C6). This gives rise to the possibility of multiple stereoisomers. The control of the relative and absolute stereochemistry at these centers is a significant challenge and a key focus of modern synthetic organic chemistry.
Achieving enantioselectivity in the synthesis of spiro compounds often involves the use of chiral auxiliaries or chiral catalysts. mdpi.comnih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. nih.gov In the context of this compound, a chiral auxiliary could be attached to the nitrogen atom of the 2-aminoethanol fragment. Evans' oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in various asymmetric syntheses. beilstein-journals.org The steric hindrance imposed by the chiral auxiliary can direct the approach of the reactants, leading to the preferential formation of one enantiomer over the other. After the spirocyclization, the auxiliary can be cleaved to yield the enantiomerically enriched target molecule.
Alternatively, chiral catalysts can be employed to achieve asymmetric induction. These catalysts, often metal complexes with chiral ligands or organocatalysts, create a chiral environment around the reacting molecules, favoring the formation of one stereoisomer. For the synthesis of spirocycles, various catalytic asymmetric methods have been developed, including those based on palladium, nickel, and organocatalysis. nih.govmdpi.com
When both stereocenters are formed in a reaction, a mixture of diastereomers can be produced. The ratio of these diastereomers is influenced by the reaction conditions, such as temperature, solvent, and the nature of the catalyst or reagents used. For instance, in the synthesis of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones, the diastereoselectivity was controlled by varying the acid catalyst and solvent conditions. researchgate.net Similarly, in the synthesis of 2-amino-spiro[4.5]decane-6-ones, high diastereoselectivity was achieved using a combination of photocatalysis and organocatalysis. nih.gov
The relative orientation of the methyl group at C6 and the substituents on the oxazolidine ring will determine the diastereomeric outcome. Thermodynamic control, achieved through reversible reaction conditions, will favor the most stable diastereomer, where steric interactions are minimized. Kinetically controlled reactions, on the other hand, will favor the diastereomer that is formed fastest. Optimization of the reaction conditions is therefore crucial to maximize the yield of the desired diastereomer.
Advanced Catalytic and Green Chemistry Approaches
Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally friendly methods. These approaches aim to improve efficiency, reduce waste, and utilize safer reagents and conditions.
The synthesis of spirocycles, including this compound, can benefit from these advancements. For example, the use of solid acid catalysts or ionic liquids could replace traditional corrosive and difficult-to-handle acid catalysts in the cyclization step, facilitating easier workup and catalyst recycling. rsc.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. rsc.org
Furthermore, one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer a more atom-economical and efficient route. A potential green synthesis of this compound could involve a one-pot reaction of 2-methylcyclohexanone, an aminoethanol derivative, and a recyclable catalyst under solvent-free or aqueous conditions. The development of such catalytic and green methodologies is at the forefront of contemporary organic synthesis. mdpi.com
Metal-Catalyzed Cyclizations
Metal-catalyzed reactions are powerful tools for the construction of complex molecular architectures, including the spirocyclic framework of 1-oxa-4-azaspiro(4.5)decane and its analogs. Gold, palladium, and copper catalysts have demonstrated particular utility in facilitating the necessary bond formations.
Gold(I)-Catalyzed Cyclization/Semipinacol Rearrangement Cascades
Gold(I) catalysts are known for their ability to activate alkynes and allenes, initiating cascade reactions that can rapidly build molecular complexity. nih.govnih.gov A notable example is the gold(I)-catalyzed cyclization/semipinacol rearrangement of 1,6-enynes, which provides access to spiro[4.5]decane and 7-azaspiro[4.5]decane skeletons. doi.org In this process, the gold(I) catalyst activates the alkyne, leading to a 6-exo-dig cyclization. This is followed by a semipinacol rearrangement to form the spirocyclic product with good diastereoselectivity. doi.org The choice of catalyst and solvent is crucial for the success of this transformation. doi.org
A plausible mechanism for this cascade begins with the formation of a gold-complex that induces cyclization. A 6-exo-dig cyclization gives an intermediate which then undergoes a semipinacol rearrangement, releasing the gold(I) catalyst and affording the final spirocyclic product. doi.org
Table 1: Gold(I)-Catalyzed Cyclization/Semipinacol Rearrangement of 1,6-Enynes This table is representative of the type of data found in the cited literature and is for illustrative purposes.
| Catalyst System | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|
| JohnPhosAuCl/NaBARF | DCE | 57 | >20:1 |
| JohnPhosAuCl/AgNTf₂ | DCE | <50 | ND |
| JohnPhosAuCl/AgSbF₆ | DCE | <50 | ND |
Palladium-Catalyzed Cycloaddition Reactions
Palladium catalysis is a versatile tool for forming carbon-carbon and carbon-heteroatom bonds. youtube.com In the context of spirocycle synthesis, palladium-catalyzed cycloaddition reactions are particularly relevant. nih.govnih.gov For instance, the transformation of anilines to 1-azaspiro[4.5]decanes has been achieved through oxidative dearomatization followed by a palladium-catalyzed aza-[3+2] cycloaddition with vinylcyclopropanes. researchgate.net This method demonstrates broad substrate compatibility. researchgate.net
Another approach involves the palladium-catalyzed decarboxylative cyclopropanation of γ-methylidene-δ-valerolactones with aromatic aldehydes to yield 4-oxaspiro[2.4]heptanes. nih.gov The regioselectivity of the nucleophilic attack on the π-allylpalladium intermediate can be controlled by using sterically demanding phosphine (B1218219) ligands. nih.gov
Copper-Catalyzed Oxidative Cyclization Reactions
Copper catalysts are effective in promoting oxidative cyclization reactions to form spiroketals and related structures. nih.govrsc.orgfigshare.comrsc.org A key strategy involves the copper-catalyzed aerobic oxidative radical alkoxycyclization of tryptamines to access 3-alkoxypyrroloindolines. nih.gov This reaction proceeds through a double catalytic cycle where copper facilitates both carboamination cyclization and subsequent radical alkoxylation. nih.gov
In a different approach, a series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones were synthesized using a key intramolecular metal-catalyzed oxidative cyclization. nih.govnih.gov This reaction converts 2-hydroxy-N-(4-hydroxyphenyl)acetamide derivatives into the desired spirocyclic diones. nih.gov The optimization of reagents and conditions for this novel cyclization was a critical aspect of the synthesis. nih.gov
Intramolecular Hydrogen Atom Transfer (HAT) Reactions for Spirocompound Formation
Intramolecular hydrogen atom transfer (HAT) has emerged as a powerful strategy for C-H functionalization and the formation of cyclic and spirocyclic compounds. csic.esresearchgate.netresearchgate.netescholarship.orgnih.gov This method often relies on the generation of a radical species that can abstract a hydrogen atom from a distal position within the same molecule, leading to a new radical center that can then participate in cyclization. escholarship.org
Photochemically excited carbonyls, particularly 1,2-diketones, can initiate HAT reactions under either ultraviolet or visible light irradiation. csic.es The Norrish-Yang photocyclization, initiated by a 1,5-HAT, can lead to the formation of spirocycles. csic.es Another example is the Hofmann-Löffler-Freytag reaction, where a nitrogen-centered radical undergoes intramolecular HAT to a carbon center, which can then cyclize. escholarship.orgnih.gov
Continuous Flow Synthesis Techniques for Scalability
Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for straightforward scalability. nih.gov These benefits are particularly valuable for the synthesis of pharmaceutical intermediates and other high-value chemicals. The development of continuous flow photoreactors has enabled more homogeneous irradiation, leading to better selectivities and shorter reaction times. nih.gov While specific examples for the continuous flow synthesis of this compound are not detailed in the provided results, the principles of flow chemistry are applicable to many of the reaction types discussed, such as metal-catalyzed couplings and biocatalytic transformations. nih.gov
Biocatalytic Transformations (e.g., Transaminase-Mediated Synthesis)
Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. researchgate.netmbl.or.kr Transaminases, in particular, are valuable for the synthesis of chiral amines from prochiral ketones with high enantioselectivity. researchgate.netmbl.or.krnih.govmdpi.com
The synthesis of spirocyclic amines can be achieved using transaminases. nih.gov For instance, a chiral route to muscarinic M4 agonists was developed, enabled by the biocatalytic synthesis of key spirocyclic diamine building blocks. nih.gov Screening a series of transaminases identified enzymes capable of stereoselectively producing the desired spirocyclic amines. nih.gov The reaction conditions, such as pH, are often optimized to achieve high conversion rates. nih.gov Transaminases operate through a "ping-pong bi-bi" mechanism, where the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor plays a crucial role in transferring the amino group. mbl.or.krmdpi.com
Post-Cyclization Functionalization and Derivatization
Following the successful construction of the core 1-oxa-4-azaspiro[4.5]decane scaffold, post-cyclization functionalization is a critical step for generating diverse analogues with tailored properties. These modifications often target reactive functional groups introduced during the initial synthesis or appended to the spirocyclic core. The strategic derivatization of these groups allows for the exploration of structure-activity relationships and the fine-tuning of molecular characteristics.
Carboxylic acid moieties attached to the 1-oxa-4-azaspiro[4.5]decane framework serve as versatile handles for extensive derivatization. The reactivity of these groups is governed by standard principles of organic chemistry, where the carbonyl carbon is susceptible to nucleophilic attack. jackwestin.com The most common transformations are esterification and amidation, which allow for the introduction of a wide array of substituents.
Esterification and Amidation: The conversion of a carboxylic acid to an ester or amide typically requires activation of the carboxyl group to enhance its electrophilicity, as direct reaction with alcohols or amines can be difficult. jackwestin.com The reactivity of carboxylic acid derivatives generally follows the order of anhydrides > esters > amides. sketchy.com Various reagents have been developed to facilitate these transformations under mild conditions. Boron-mediated amidation reactions, for instance, have gained significant attention. nih.gov Reagents like tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, have proven effective for the direct amidation of a wide range of carboxylic acids and amines, often allowing for purification by simple filtration without the need for aqueous workup or chromatography. organic-chemistry.org Similarly, boronic acids can serve as catalysts for direct amide formation. nih.gov
In the context of spirocyclic systems, a crystallization-induced amidation has been reported where a boronate ester intermediate, formed from 2-aminophenylboronic acid and 5-nitrosalicylic acid, activates an ester carbonyl for subsequent attack by an amine. griffith.edu.auresearchgate.net This highlights how the specific conformation of a spirocyclic system can influence reactivity. griffith.edu.au Patents describing related spirocyclic compounds also detail methods for esterification of hydroxy groups and amidation to produce a variety of derivatives. google.com
Decarboxylation: Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is another potential transformation. jackwestin.com While often requiring high activation energy, the reaction can be facilitated by the presence of specific functional groups, such as a β-carbonyl, which can stabilize the resulting carbanion intermediate through resonance. jackwestin.com
Table 1: Selected Reagents for Amidation and Esterification of Carboxylic Acids
| Reaction Type | Reagent/Catalyst | Substrates | Key Features | Source(s) |
|---|---|---|---|---|
| Amidation | B(OCH₂CF₃)₃ | Carboxylic acids, primary/secondary amines | Effective for direct amidation; low racemization for N-protected amino acids. | nih.govorganic-chemistry.org |
| Amidation | Boronic Acid Catalysts | Carboxylic acids, amines | Catalytic, dehydrative amidation; often requires molecular sieves. | organic-chemistry.org |
| Amidation | Dicyclohexylcarbodiimide (DCC) | Carboxylic acids, primary amines | Used as an activating agent to overcome the basicity of amines. | jackwestin.com |
| Esterification | Strong Acid (e.g., H₂SO₄) | Carboxylic acids, alcohols | Classic Fischer esterification conditions. | jackwestin.com |
Nitro Group Transformations (e.g., Reduction to Amino Derivatives)
The nitro group is a highly versatile functional group in organic synthesis due to its strong electron-withdrawing nature and its ability to be transformed into other functionalities. nih.govscispace.com One of the most fundamental and widely used transformations is its reduction to a primary amino group, which serves as a key building block for further derivatization, such as amidation or alkylation. researchgate.netwikipedia.org
The reduction of both aliphatic and aromatic nitro compounds to their corresponding amines can be achieved using a vast array of reagents and conditions. wikipedia.orgorganic-chemistry.org Catalytic hydrogenation is a common and efficient method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel. wikipedia.orgcommonorganicchemistry.com However, a significant drawback of catalytic hydrogenation is its potential to reduce other sensitive functional groups within the molecule. commonorganicchemistry.com
Table 2: Common Reagents for the Reduction of Nitro Groups to Amines
| Reagent System | Substrate Type | Conditions | Advantages/Disadvantages | Source(s) |
|---|---|---|---|---|
| H₂ / Pd/C | Aromatic & Aliphatic | Catalytic hydrogenation | Highly efficient but can reduce other functional groups (e.g., alkenes, benzylic groups). | commonorganicchemistry.com |
| Fe / Acid (e.g., AcOH) | Aromatic & Aliphatic | Acidic media | Mild, cost-effective, and often chemoselective. | researchgate.netcommonorganicchemistry.com |
| Zn / Acid (e.g., AcOH) | Aromatic & Aliphatic | Acidic media | Mild method that tolerates other reducible groups. | wikipedia.orgcommonorganicchemistry.com |
| SnCl₂ | Aromatic & Aliphatic | Typically in alcohol solvent | Mild conditions, good for preserving other reducible groups. | commonorganicchemistry.com |
| HSiCl₃ / Tertiary Amine | Aromatic & Aliphatic | Metal-free | Mild, high functional group tolerance. | organic-chemistry.orggoogle.com |
| LiAlH₄ | Aliphatic | Ether solvent | Reduces aliphatic nitro groups; produces azo compounds from aromatic nitro groups. | commonorganicchemistry.com |
Electrophilic and Nucleophilic Substitution Reactions on Aromatic and Aliphatic Moieties
When the 1-oxa-4-azaspiro[4.5]decane core is functionalized with an aromatic ring, typically via the nitrogen atom, the electronic properties of this ring can be exploited for further derivatization through substitution reactions.
Electrophilic Aromatic Substitution (EAS): In an EAS reaction, the aromatic ring acts as a nucleophile, attacking a strong electrophile to replace one of its hydrogen atoms. youtube.com For these reactions to proceed, a potent electrophile is required, which is often generated in situ. youtube.com Common EAS reactions include nitration, halogenation, and sulfonation. An example relevant to spirocyclic analogues is the synthesis of 4-(4-bromobenzenesulfonyl)-1-oxa-4-azaspiro[4.5]decane. sigmaaldrich.com In this case, the spirocyclic amine reacts with 4-bromobenzenesulfonyl chloride. The sulfonyl group is strongly deactivating, but the substitution pattern is dictated by the bromine atom already present on the benzene (B151609) ring.
Nucleophilic Aromatic Substitution (NAS): In contrast to EAS, Nucleophilic Aromatic Substitution involves the benzene ring acting as an electrophile, which requires the presence of a good leaving group (like a halogen) and strong electron-withdrawing groups on the ring to stabilize the negatively charged intermediate (Meisenheimer complex). youtube.com The reaction proceeds via an addition-elimination mechanism or, under different conditions, an elimination-addition (benzyne) mechanism. youtube.com The presence of a nitro group on an aromatic ring strongly activates it toward NAS. nih.gov Therefore, a nitro-substituted aromatic ring attached to the spirocyclic framework could readily undergo substitution by strong nucleophiles, replacing the nitro group or another leaving group. nih.govyoutube.com
Glycosylation: The attachment of sugar moieties to a molecular scaffold, known as glycosylation, is a powerful strategy to modulate physicochemical properties such as solubility and to influence biological interactions. nih.gov In glycoprotein (B1211001) biosynthesis, this process is enzymatic and highly specific, involving the formation of N- or O-glycosidic bonds. nih.gov In synthetic chemistry, stereoselective glycosylation can be challenging. Research into spirocyclic systems has led to the development of novel glycosyl donors. For instance, oxathiane spiroketal donors have been synthesized and activated to participate in glycosylation reactions, demonstrating that the stereoselectivity and reactivity can be tuned based on the structure of the spiro-ketal group. nih.gov This provides a viable pathway for creating glycosylated derivatives of 1-oxa-4-azaspiro[4.5]decane analogues.
Other Activity Modulation: Beyond glycosylation, the biological activity and selectivity of spirocyclic compounds can be fine-tuned through subtle structural modifications of the core scaffold. A prominent strategy involves heteroatom substitution. For example, in a series of analogues of 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, replacing one of the oxygen atoms in the spiro-ring with a sulfur atom to form a 1-oxa-4-thiaspiro[4.5]decane derivative was shown to significantly alter the compound's selectivity for specific receptor subtypes. unimore.it This type of isosteric replacement demonstrates that modifications to the spirocyclic core itself, not just its peripheral substituents, are a key strategy for modulating activity. unimore.it
Advanced Structural Elucidation and Stereochemical Characterization
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable tools for confirming the molecular structure of organic compounds. Through the interaction of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. In ¹H NMR spectroscopy of 6-Methyl-1-oxa-4-azaspiro(4.5)decane, the chemical shift, integration, and multiplicity of the proton signals would provide a wealth of information. The protons on the cyclohexane (B81311) ring would exhibit complex splitting patterns due to their diastereotopic nature. The methyl group protons would likely appear as a doublet, coupling with the adjacent methine proton. The protons of the oxazine (B8389632) ring would also show distinct signals, with those adjacent to the oxygen and nitrogen atoms appearing at characteristic chemical shifts.
In ¹³C NMR spectroscopy, each unique carbon atom in this compound would produce a distinct signal. The spiro carbon, being a quaternary carbon, would likely have a characteristic chemical shift. The carbon atoms of the cyclohexane ring, the methyl group, and the oxazine ring would all be distinguishable, confirming the carbon backbone of the molecule. While specific experimental data for this compound is not widely published, the application of these NMR techniques would be fundamental in its structural confirmation.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound (C9H17NO), HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula. The predicted monoisotopic mass of this compound is 155.13101 Da. uni.lu
The following table presents the predicted collision cross-section (CCS) values for various adducts of this compound, which are important parameters in ion mobility-mass spectrometry studies. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 156.13829 | 135.5 |
| [M+Na]⁺ | 178.12023 | 140.3 |
| [M-H]⁻ | 154.12373 | 138.0 |
| [M+NH₄]⁺ | 173.16483 | 156.9 |
| [M+K]⁺ | 194.09417 | 139.3 |
| [M+H-H₂O]⁺ | 138.12827 | 129.6 |
| [M+HCOO]⁻ | 200.12921 | 151.5 |
| [M+CH₃COO]⁻ | 214.14486 | 147.4 |
| [M+Na-2H]⁻ | 176.10568 | 140.5 |
| [M]⁺ | 155.13046 | 128.0 |
| [M]⁻ | 155.13156 | 128.0 |
This data is predicted and has not been experimentally confirmed in published literature.
Infrared (IR) Spectroscopy
X-ray Diffraction Analysis for Absolute Configuration Determination
X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of its chiral centers. For this compound, which possesses stereocenters at the spiro carbon and the methyl-substituted carbon of the cyclohexane ring, obtaining a suitable crystal for X-ray analysis would be invaluable. This technique would not only confirm the connectivity of the atoms but also reveal the precise bond lengths, bond angles, and the stereochemical relationship between the different parts of the molecule. The resulting crystallographic data would provide an unambiguous assignment of the (R) or (S) configuration at each stereocenter. There are currently no published X-ray diffraction studies for this compound.
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that provides information about the stereochemistry of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light. By comparing the experimental ECD spectrum with the theoretically calculated spectrum for a known absolute configuration, the stereochemistry of the molecule can be determined. For this compound, ECD could be a powerful tool to determine its absolute configuration, especially if suitable crystals for X-ray diffraction are not obtainable. However, no published ECD studies for this specific compound are currently available.
Chiral Separation and Resolution Methodologies
The stereochemistry of this compound is a critical aspect of its molecular architecture, given the presence of at least one chiral center at the C6 position of the cyclohexane ring. The spatial arrangement of the methyl group at this position gives rise to enantiomeric forms of the molecule. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the experimental data concerning the chiral separation and resolution of these enantiomers.
Despite the fundamental importance of isolating and characterizing individual enantiomers to understand their specific biological activities and pharmacological profiles, no dedicated studies on the chiral resolution of this compound have been reported. The scientific community has not yet published methodologies applying techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to separate the (R) and (S) forms of this specific compound.
Consequently, there are no available data on the types of chiral stationary phases (CSPs), mobile phase compositions, retention times, or resolution factors that would be effective for its enantiomeric separation. Research on analogous spirocyclic systems suggests that methods like derivatization with chiral agents followed by chromatography or direct separation on polysaccharide-based chiral columns could be viable approaches. Nevertheless, without specific experimental validation for this compound, any discussion of potential separation conditions remains speculative.
The absence of such studies means that detailed research findings and corresponding data tables for the chiral separation of this compound cannot be provided at this time. Further research is required to develop and validate effective chiral resolution methodologies for this compound, which would be a crucial step in elucidating the stereostructure-activity relationships of its enantiomers.
Mechanistic Studies of Molecular Interactions and Biological Modulations
Investigation of Receptor Binding Profiles
Comprehensive data on the receptor binding profile of 6-Methyl-1-oxa-4-azaspiro(4.5)decane is not currently available.
Muscarinic Receptor Subtype Interactions (M1, M2, M3) and Agonistic Activity
There are no specific studies detailing the binding affinities or agonistic activity of this compound at the M1, M2, or M3 muscarinic acetylcholine (B1216132) receptor subtypes. Research on structurally related but distinct compounds, such as derivatives of 1-oxa-8-azaspiro[4.5]decane, has shown engagement with muscarinic receptors, but these findings cannot be directly extrapolated to this compound.
Serotonin (B10506) 5HT1A Receptor Binding Modes
Detailed information regarding the binding mode and affinity of this compound for the serotonin 5HT1A receptor is not present in the available scientific literature.
Enzyme Mechanism Modulation Studies
Specific data on the modulation of the enzymes DprE1, DGAT1, CCR1, iNOS, or COX-2 by this compound has not been reported.
Enzyme Inhibition and Activation (e.g., DprE1, DGAT1, CCR1, iNOS, COX-2)
No published research has investigated the inhibitory or activatory effects of this compound on the following enzymes:
Decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase (DprE1)
Dipeptidyl-peptidase 1 (DGAT1)
C-C chemokine receptor type 1 (CCR1)
Inducible nitric oxide synthase (iNOS)
Cyclooxygenase-2 (COX-2)
Allosteric and Active Site Binding Mechanisms
In the absence of binding studies, there is no information to delineate whether this compound would interact with any target enzymes via allosteric or active site binding mechanisms.
Computational Chemistry and in Silico Analysis of Spirocyclic Compounds
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
A review of current scientific literature indicates a lack of specific molecular docking or molecular dynamics (MD) simulation studies focused on 6-Methyl-1-oxa-4-azaspiro(4.5)decane.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for identifying potential drug candidates by modeling the interaction between a small molecule and a protein target at the atomic level. Had such studies been performed on this compound, they would involve preparing the 3D structure of the compound and docking it into the binding site of a specific biological target. The results would be scored based on binding affinity, providing a quantitative estimate of the ligand's binding strength.
Following docking, molecular dynamics simulations could be employed to study the stability of the predicted ligand-receptor complex over time. MD simulations provide a dynamic view of the conformational changes of the complex, offering deeper insights into the nature and durability of the molecular interactions.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Stereoselectivity
Specific research employing Density Functional Theory (DFT) calculations to investigate the reaction mechanisms and stereoselectivity of this compound is not presently available in the reviewed literature.
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. In the context of this compound, DFT calculations would be instrumental in elucidating its reactivity. Researchers could use this method to:
Determine the optimized molecular geometry.
Calculate the energies of frontier molecular orbitals (HOMO and LUMO) to predict sites of electrophilic and nucleophilic attack.
Model transition states of potential reactions to understand reaction pathways and energy barriers.
Investigate the relative stability of different stereoisomers, which is particularly relevant for a chiral compound with a stereocenter at the 6-position.
These theoretical calculations would provide a foundational understanding of the compound's chemical behavior, guiding synthetic routes and predicting its metabolic fate.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
No specific Quantitative Structure-Activity Relationship (QSAR) models featuring this compound were identified in the public domain literature.
QSAR modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. To develop a QSAR model, a dataset of compounds with known activities is required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated and then correlated with the biological activity using statistical methods.
If this compound were part of a series of analogous compounds tested for a specific biological endpoint, it could be included in a QSAR study. The resulting model could then be used to predict the activity of new, unsynthesized compounds in the same class, thereby prioritizing synthetic efforts toward more potent molecules. A robust QSAR model is typically validated internally and externally to ensure its predictive power.
Computational Analysis of Molecular Descriptors Relevant to Interaction Profiles
While specific experimental or advanced computational studies on this compound are scarce, its basic molecular properties can be calculated and analyzed. These molecular descriptors are fundamental to all computational chemistry studies, including QSAR, and provide a profile of the compound's physicochemical characteristics. The PubChem database contains predicted values for several key molecular descriptors for this compound.
These descriptors are crucial for predicting the compound's behavior in biological systems. For instance, the XlogP value suggests its lipophilicity, which influences membrane permeability and distribution. The number of hydrogen bond donors and acceptors is critical for molecular recognition and binding to biological targets. The topological polar surface area (TPSA) is often correlated with drug transport properties, including blood-brain barrier penetration.
| Descriptor | Predicted Value | Significance |
|---|---|---|
| Molecular Formula | C9H17NO | Indicates the elemental composition of the molecule. |
| Molecular Weight | 155.24 g/mol | The mass of one mole of the compound. |
| XlogP3 | 1.6 | A measure of lipophilicity, affecting solubility and membrane permeability. |
| Hydrogen Bond Donor Count | 1 | The number of hydrogen atoms attached to electronegative atoms (N, O). |
| Hydrogen Bond Acceptor Count | 2 | The number of electronegative atoms (N, O) with lone pairs. |
| Rotatable Bond Count | 1 | Indicates the conformational flexibility of the molecule. |
| Exact Mass | 155.131014 g/mol | The monoisotopic mass of the molecule. |
| Topological Polar Surface Area (TPSA) | 21.3 Ų | Sum of surfaces of polar atoms; relates to transport properties. |
| Formal Charge | 0 | The overall charge of the molecule. |
Future Directions and Research Prospects
Design and Synthesis of Advanced Spirocyclic Chemotypes
The future development of compounds based on the 6-Methyl-1-oxa-4-azaspiro[4.5]decane skeleton will focus on creating advanced chemotypes with tailored properties. The parent 1-oxa-4-azaspiro[4.5]decane scaffold is a valuable starting point for creating libraries of diverse molecules. nih.gov The introduction of an oxygen atom into the spirocyclic system has been shown to increase water solubility and decrease lipophilicity, which are desirable traits in drug discovery. nih.govrsc.orgnih.gov
Future synthetic strategies will likely expand upon established methods like iodocyclization, which has been used to produce over 150 different oxa-spirocyclic compounds. nih.govrsc.orgnih.gov Research into new catalytic systems, such as the Au/Pd relay catalysis for producing dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives, showcases a move towards more efficient and diastereoselective synthetic routes. researchgate.net Another key area will be the development of methods that avoid protecting groups and utilize readily available starting materials to make the synthesis more practical and scalable.
The design of advanced chemotypes will involve the strategic modification of the 6-Methyl-1-oxa-4-azaspiro[4.5]decane core. This could include:
Varying the substitution on the cyclohexane (B81311) ring: Replacing or adding functional groups to the methyl-bearing ring to modulate biological activity or material properties.
Functionalizing the nitrogen atom: The secondary amine in the core structure is a prime location for introducing a wide array of substituents to explore new chemical space. nih.gov
Altering the oxazolidine (B1195125) ring: Exploring derivatives with different substituents on the five-membered ring to fine-tune electronic and steric properties.
A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones have been synthesized and have shown promise as anticancer agents. nih.govresearchgate.net This highlights the potential of modifying the core structure to create compounds with significant biological activity.
Development of Novel Mechanistic Probes
The unique three-dimensional structure of 1-oxa-4-azaspiro[4.5]decane derivatives makes them ideal scaffolds for the development of novel mechanistic probes. These probes are essential tools for studying biological processes and elucidating the mechanism of action of drugs.
One promising application is in the development of radioligands for positron emission tomography (PET) imaging. For instance, derivatives of the related 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as selective ligands for sigma-1 receptors, which are implicated in a variety of neurological disorders. nih.govresearchgate.net By labeling such compounds with a positron-emitting isotope like Fluorine-18, researchers can visualize and study the distribution and function of these receptors in the living brain. nih.gov
Future research could focus on adapting the 6-Methyl-1-oxa-4-azaspiro[4.5]decane scaffold for similar purposes. This would involve:
Identifying a biological target of interest.
Designing and synthesizing derivatives of 6-Methyl-1-oxa-4-azaspiro[4.5]decane that bind to this target with high affinity and selectivity.
Radiolabeling the most promising candidate to create a PET tracer.
Evaluating the tracer's performance in preclinical models to assess its potential for clinical translation.
The development of such probes would not only advance our understanding of fundamental biology but also provide powerful new tools for disease diagnosis and drug development.
Application in Chemical Biology and Material Science Research
The versatile structure of oxa-azaspirocycles opens doors for their application in both chemical biology and material science.
In chemical biology , the focus is often on creating molecules that can interact with and modulate biological systems. The 1-oxa-4-azaspiro[4.5]decane core has been incorporated into compounds designed to have therapeutic effects. For example, researchers have created analogues of the antihypertensive drug terazosin (B121538) using oxa-spirocyclic cores, demonstrating the potential of this scaffold in medicinal chemistry. nih.gov Furthermore, derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione have been investigated for their antitumor activities against various cancer cell lines. nih.gov The ability to generate large, diverse libraries of these compounds is crucial for screening and identifying new drug candidates. rsc.orgnih.gov
In material science , the rigid, three-dimensional nature of spirocycles can be exploited to create novel polymers and crystalline materials with unique properties. The incorporation of heteroatoms can influence properties like polarity and hydrogen bonding capabilities, which are critical for designing functional materials. Future research could explore the use of 6-Methyl-1-oxa-4-azaspiro[4.5]decane as a monomer or building block for:
High-performance polymers: Creating materials with enhanced thermal stability, mechanical strength, or specific optical properties.
Metal-organic frameworks (MOFs): Designing porous materials with applications in gas storage, separation, and catalysis.
Liquid crystals: Developing new liquid crystalline phases with unique electro-optical behavior.
Integration of Artificial Intelligence and Machine Learning in Spirocycle Research
The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize how chemical research is conducted, from molecular design to synthesis planning. nih.govresearchgate.net For complex scaffolds like 6-Methyl-1-oxa-4-azaspiro[4.5]decane, AI and ML can significantly accelerate the discovery and optimization process.
Key areas where AI can be integrated include:
| Application Area | Description | Potential Impact on Spirocycle Research |
| Generative Design | AI models can be trained on existing chemical data to generate novel molecular structures with desired properties. | Designing new 6-Methyl-1-oxa-4-azaspiro[4.5]decane derivatives with optimized biological activity, solubility, or material characteristics. |
| Retrosynthetic Analysis | AI tools can predict the most efficient synthetic routes for a target molecule, breaking it down into readily available starting materials. mdpi.comphiladelphia.edu.jo | Streamlining the synthesis of complex spirocycles, saving time and resources in the lab. nih.gov |
| Property Prediction | ML models can accurately predict a wide range of physicochemical and biological properties for a given molecule. | Rapidly screening virtual libraries of spirocycles to identify candidates with the highest potential for success, minimizing the need for extensive experimental testing. |
| Automated Synthesis | AI-driven robotic platforms can execute chemical reactions, purify products, and analyze results with minimal human intervention. mdpi.com | Enabling high-throughput synthesis and testing of spirocycle libraries, accelerating the design-make-test-analyze cycle. |
By combining the predictive power of AI with the expertise of chemists, the exploration of the chemical space around 6-Methyl-1-oxa-4-azaspiro[4.5]decane can be made more efficient and targeted, leading to the faster discovery of new molecules with impactful applications. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
